(3,3-Dimethyl-1-phenylcyclobutyl)methanol
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Overview
Description
(3,3-Dimethyl-1-phenylcyclobutyl)methanol is an organic compound with the molecular formula C13H18O It features a cyclobutane ring substituted with a phenyl group and two methyl groups, along with a hydroxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1-phenylcyclobutyl)methanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable alkyl halide.
Hydroxymethyl Group Addition: The hydroxymethyl group can be added through a Grignard reaction involving the cyclobutane derivative and formaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-1-phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (3,3-Dimethyl-1-phenylcyclobutyl)carboxylic acid or (3,3-Dimethyl-1-phenylcyclobutyl)aldehyde.
Reduction: Formation of (3,3-Dimethyl-1-phenylcyclobutane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethyl-1-phenylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1-phenylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
(3,3-Dimethyl-1-phenylcyclobutyl)carboxylic acid: Similar structure but with a carboxylic acid group.
(3,3-Dimethyl-1-phenylcyclobutane): Similar structure but without the hydroxymethyl group.
Uniqueness
(3,3-Dimethyl-1-phenylcyclobutyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3,3-dimethyl-1-phenylcyclobutyl)methanol |
InChI |
InChI=1S/C13H18O/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
InChI Key |
AGYDBLGVKPAJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CO)C2=CC=CC=C2)C |
Origin of Product |
United States |
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